
2-Hexyldecyl 2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyldecyl 2-hydroxypropanoate is an organic compound with the molecular formula C19H38O3. It is an ester derived from 2-hydroxypropanoic acid (lactic acid) and 2-hexyldecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyldecyl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The final product is typically obtained through distillation and purification steps to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyldecyl 2-hydroxypropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxypropanoic acid and 2-hexyldecanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 2-hydroxypropanoic acid and 2-hexyldecanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Hexyldecyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 2-Hexyldecyl 2-hydroxypropanoate involves its interaction with biological membranes and lipid bilayers. The compound can integrate into lipid membranes, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients. The molecular targets and pathways involved include lipid transport proteins and membrane-associated enzymes.
Comparaison Avec Des Composés Similaires
2-Hexyldecyl 2-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxypropanoate: A smaller ester with similar chemical properties but different applications.
2-Hydroxyethyl 2-hydroxypropanoate: Another ester of 2-hydroxypropanoic acid with different alcohol components.
2-Hexyldecyl lactate: A similar compound with a different ester linkage.
The uniqueness of this compound lies in its specific combination of the 2-hexyldecyl group and the 2-hydroxypropanoate moiety, which imparts distinct physicochemical properties and applications.
Propriétés
Numéro CAS |
114804-94-3 |
|---|---|
Formule moléculaire |
C19H38O3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-hexyldecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C19H38O3/c1-4-6-8-10-11-13-15-18(14-12-9-7-5-2)16-22-19(21)17(3)20/h17-18,20H,4-16H2,1-3H3 |
Clé InChI |
JYJQHAHKQJAPNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



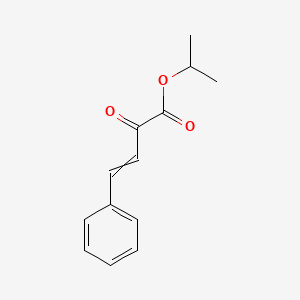
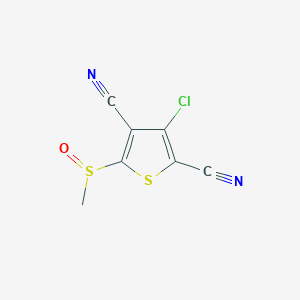

![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)

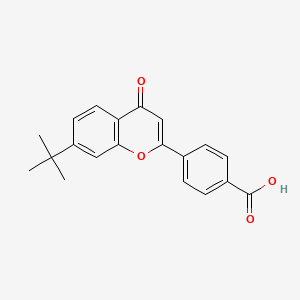
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)
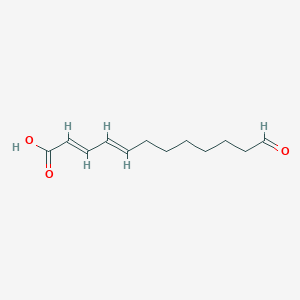
![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
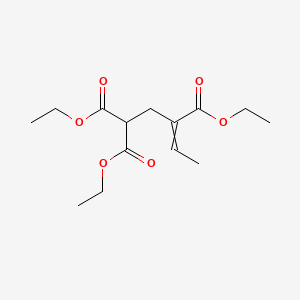
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)


